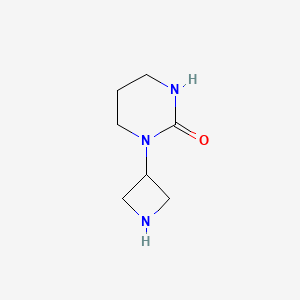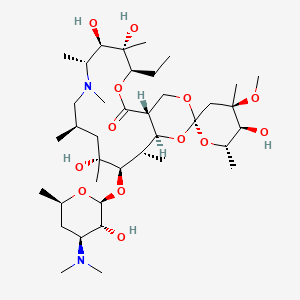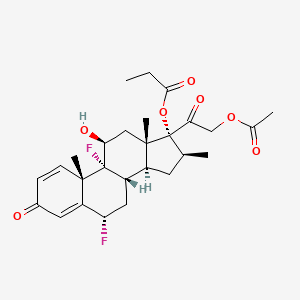
1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-3-yl)tetrahydropyrimidin-2(1H)-one, commonly referred to as AZT, is a synthetic compound that has a variety of applications in the scientific and medical fields. AZT is an important component of many pharmaceutical products, due to its ability to inhibit the replication of certain viruses and bacteria. AZT is also widely used in laboratory experiments, as it can be used to study the effects of certain drugs on biological systems.
Wissenschaftliche Forschungsanwendungen
Azetidinone Derivatives in Medicinal Chemistry
Azetidinone derivatives, like ezetimibe, a synthetic 2-azetidinone, have been noted for their ability to inhibit the absorption of sterols, including cholesterol, in the intestine. While ezetimibe is primarily known for its cholesterol-lowering effects, its tolerability and potential side effects, such as myopathy, have also been studied, although such side effects are considered extremely rare (Slim & Thompson, 2008).
1H NMR in Analyzing Psychedelic Substances
The application of 1H Nuclear Magnetic Resonance (NMR) spectroscopy in psychedelic research, including the analysis of substances structurally similar to 1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one, has been explored. The technique is valuable for the structural elucidation and analytical characterization of psychedelic molecules. It highlights a research gap in the metabolic profiling of biofluids, suggesting the potential for future development in this area (Vilca-Melendez, Uthaug, & Griffin, 2021).
Dihydropyrimidine (DHP) in Medicinal Chemistry
The 1,4-Dihydropyrimidine (1,4-DHP) scaffold is a crucial element in medicinal chemistry, known for its versatility and therapeutic effects. DHP derivatives are recognized for their multifaceted biological activities, including antihypertensive, anti-tumor, anti-inflammatory, and other effects. Further research on this nucleus could lead to the development of drugs with additional therapeutic properties, demonstrating the significance of dihydropyrimidine structures in drug design and development (Mishra, Bajpai, & Rai, 2019).
Eigenschaften
IUPAC Name |
1-(azetidin-3-yl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c11-7-9-2-1-3-10(7)6-4-8-5-6/h6,8H,1-5H2,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFKKNPYEMKTKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azetidin-3-yl)tetrahydropyrimidin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1376116.png)





![7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1376124.png)